Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the oxadiazole family, which is characterized by a five-membered ring containing three heteroatoms (one oxygen and two nitrogen atoms). The presence of the tert-butyloxycarbonyl (Boc) protecting group and the ethyl ester functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. For instance, the reaction between ethyl hydrazinecarboxylate and an acyl chloride can yield the oxadiazole ring.
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Introduction of the Boc-Protected Aminomethyl Group: : The aminomethyl group can be introduced via a nucleophilic substitution reaction. The Boc-protected amine is reacted with a suitable halomethyl oxadiazole intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can undergo various chemical reactions, including:
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Hydrolysis: : The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine, respectively.
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Substitution Reactions: : The oxadiazole ring can participate in nucleophilic substitution reactions, where the Boc-protected aminomethyl group can be replaced by other nucleophiles.
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis Products: Ethyl 5-aminomethyl-[1,3,4]oxadiazole-2-carboxylate and tert-butyloxycarbonyl-protected amine.
Substitution Products: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate has several applications in scientific research:
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Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
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Industry: : It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate depends on its specific application. Generally, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
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Ethyl 5-(aminomethyl)-[1,3,4]oxadiazole-2-carboxylate: : Lacks the Boc protecting group, making it more reactive but less stable.
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Mthis compound: : Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
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5-(tert-Butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylic acid: : The free carboxylic acid form, which can be more reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the Boc-protected aminomethyl group and the ethyl ester functionality, providing a balance of stability and reactivity that is useful in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-17-9(15)8-14-13-7(18-8)6-12-10(16)19-11(2,3)4/h5-6H2,1-4H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKZLODEPRJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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